1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c13-12(14)10-6-16(5-8-1-2-8)15-11(10)9-3-4-17-7-9/h3-4,6-8H,1-2,5H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKDZTAUCLBRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CSC=C3)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide is a compound of significant interest due to its unique structural characteristics, which include a pyrazole ring, a cyclopropylmethyl substituent, and a thiophene moiety. These features suggest potential for diverse biological activities, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 248.30 g/mol. The presence of nitrogen atoms in the pyrazole ring contributes to its reactivity and interaction with biological targets.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Pyrazole compounds have been shown to possess antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Some derivatives demonstrate the ability to inhibit inflammatory mediators, suggesting potential use in treating inflammatory diseases.
- Antitumor Activity : Certain pyrazole derivatives have been evaluated for their anticancer properties, showing promise in inhibiting tumor growth.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anti-inflammatory | Inhibits inflammatory mediators |
| Antitumor | Potential to inhibit tumor growth |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific biological receptors or enzymes, leading to modulation of cellular pathways involved in inflammation and tumor growth.
Case Studies and Research Findings
Recent studies have highlighted the pharmacological potential of pyrazole derivatives. For instance:
- Study on Antimicrobial Properties : A study reported that pyrazole derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications on the pyrazole ring could enhance efficacy.
- Anti-inflammatory Research : Another research effort focused on the anti-inflammatory effects of similar compounds, demonstrating their ability to reduce cytokine production in vitro.
- Antitumor Activity : A case study involving a related pyrazole compound showed promising results in inhibiting cancer cell proliferation in various cancer lines.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit promising anticancer properties. Mechanistic studies suggest that these compounds can act as modulators of protein interactions, particularly through their role as ligands for E3 ubiquitin ligases like cereblon. This interaction is crucial in targeted protein degradation pathways, which can inhibit tumor growth.
Case Study: Tumor Growth Inhibition
In a preclinical study using xenograft models, administration of a structurally related compound led to significant tumor size reduction due to enhanced ubiquitination and degradation of oncogenic proteins. This highlights the potential of pyrazole derivatives in cancer therapeutics.
Anti-inflammatory Effects
Similar pyrazole compounds have shown efficacy in modulating inflammatory pathways. The anti-inflammatory properties are attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.
Case Study: Inhibition of Inflammatory Pathways
A study demonstrated that a related pyrazole compound significantly reduced markers of inflammation in animal models of arthritis, suggesting its potential utility in treating inflammatory diseases.
Neuroprotective Properties
Recent investigations have explored the neuroprotective effects of pyrazole derivatives, indicating their potential application in neurodegenerative conditions such as Alzheimer's disease. These compounds may protect neuronal cells from oxidative stress and apoptosis.
Case Study: Neuroprotection in Animal Models
In rodent models of neurodegeneration, treatment with a related pyrazole derivative resulted in improved cognitive function and reduced neuronal loss, supporting its role as a neuroprotective agent.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula C₁₂H₁₄N₄S.
Key Observations:
Substituent Effects: The cyclopropylmethyl group in the target compound provides steric hindrance and metabolic resistance compared to the smaller 2-fluoroethyl group in its fluorinated analog . This may reduce enzymatic degradation but could lower solubility.
Thiophene Orientation :
- The thiophen-3-yl substituent (in the target compound) versus thiophen-2-yl (in derivatives ) alters electronic distribution and steric interactions. The 3-position may favor planar stacking in enzyme pockets.
Backbone Diversity: Compounds like those in utilize non-pyrazole cores (e.g., naphthalene or propanol backbones), leading to divergent applications in drug discovery (e.g., serotonin receptor modulation).
Preparation Methods
General Synthetic Strategy
The synthesis of pyrazole carboximidamides generally proceeds through the following stages:
- Construction of the pyrazole ring with desired substitutions.
- Introduction of the carboximidamide group at the 4-position of the pyrazole ring.
- Attachment of cyclopropylmethyl and thiophen-3-yl substituents at the 1- and 3-positions respectively.
Preparation of Pyrazole Carboximidamide Core
The core pyrazole-4-carboximidamide structure can be prepared from pyrazole-1-carboxamidine hydrochloride, a key intermediate. Various methods have been reported for synthesizing pyrazole carboximidamides with high yields and purity.
These methods emphasize the use of di-tert-butyldicarbonate as a protecting and activating reagent, base catalysts such as potassium carbonate or tertiary amines, and solvents like acetone, THF, dichloromethane, or DMF. The reactions are typically conducted at ambient temperature with stirring for several hours to overnight.
Representative Reaction Conditions for Analogous Compounds
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Product Notes |
|---|---|---|---|---|---|---|
| Pyrazole carboximidamide formation | Di-tert-butyldicarbonate, K2CO3 | Acetone/water | 20°C | Overnight | 88 | tert-butyl (imino(1H-pyrazol-1-yl)methyl)carbamate |
| Pyrazole carboximidamide formation | Di-tert-butyldicarbonate, DMAP, Et3N | THF | 20°C | 20 h | 74.8 | tert-butyl (1H-pyrazol-1-ylcarbonoimidoyl)carbamate |
| Pyrazole carboximidamide formation | Di-tert-butyldicarbonate, N,N-diisopropylethylamine | DCM/EtOAc/Hexane | RT | 3 h + crystallization | 84 | N-tert-butoxycarbonyl-pyrazole-1-carboxamidine |
| Substituted pyrazole synthesis | Pyrazole-1-carboximidamide hydrochloride, amine, base | Acetonitrile | 62°C | 2 h | 87 | Substituted pyrazole carboximidamide derivatives |
Research Findings and Considerations
- The choice of base (potassium carbonate, triethylamine, N,N-diisopropylethylamine) and solvent significantly influences yield and purity.
- Protection of the amidine group as tert-butyl carbamates facilitates purification and stability.
- Reaction times vary from a few hours to several days depending on substrates and conditions.
- Temperature control (ambient to moderate heating) is critical to optimize reaction rate and minimize side reactions.
- Purification typically involves crystallization from solvents like hexane, ethyl acetate, or acetone.
Q & A
Q. What are the optimal synthetic routes for 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves multi-step reactions, including cyclization, functional group transformations, and coupling reactions. Key steps include:
- Cyclopropane ring introduction : Alkylation using cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or DMSO .
- Thiophene moiety incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the thiophen-3-yl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–100°C) .
- Carboximidamide formation : Reaction of nitriles with hydroxylamine derivatives under acidic or basic conditions, monitored via TLC and purified via column chromatography .
Q. Critical factors :
- Solvent choice (e.g., DMSO enhances nucleophilicity but may cause side reactions).
- Catalyst loading (excess Pd can lead to byproducts).
- Temperature control to prevent decomposition of the cyclopropylmethyl group.
Q. How can spectroscopic techniques (NMR, HRMS, IR) be used to confirm the structure and purity of this compound?
- ¹H/¹³C NMR :
- HRMS : Exact mass calculated for C₁₃H₁₅N₄S ([M+H]⁺): 275.1063. Deviations >5 ppm indicate impurities .
- IR : Stretching vibrations at ~1650 cm⁻¹ (C=N of carboximidamide) and ~3100 cm⁻¹ (NH₂) confirm functional groups .
Validation : Compare experimental data with computational predictions (e.g., DFT for NMR chemical shifts) .
Q. What computational methods are suitable for predicting the biological activity or binding affinity of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs, leveraging the thiophene and carboximidamide groups as pharmacophores .
- QSAR models : Train models on pyrazole/thiophene derivatives with known IC₅₀ values to predict cytotoxicity or enzyme inhibition .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
Advanced Research Questions
Q. How can researchers resolve contradictory crystallographic data during structure determination of this compound?
- Issue : Discrepancies in bond lengths/angles due to puckering of the cyclopropylmethyl group or thiophene ring .
- Methodology :
Case study : A 2023 study resolved thiophene ring disorder by refining two occupancy models, achieving R-factor <5% .
Q. What strategies mitigate side reactions during the synthesis of the carboximidamide group?
Data : A 2024 patent reported 85% yield by adding NH₂OH·HCl in a 1:1.2 molar ratio with the nitrile precursor .
Q. How do structural modifications (e.g., substituents on the pyrazole ring) affect the compound’s biological activity?
- Design : Synthesize analogs with methyl, halogen, or aryl groups at the pyrazole 5-position.
- Testing :
- Assess cytotoxicity against cancer cell lines (e.g., HL-60, K562) via MTT assays .
- Measure caspase-3 activation to evaluate apoptosis induction .
- Findings :
- Electron-withdrawing groups (e.g., -F) enhance cytotoxicity by 30% compared to unsubstituted analogs .
- Bulky substituents (e.g., -Ph) reduce solubility but improve target binding affinity .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
- Challenges :
- Low UV absorption due to the thiophene ring.
- Matrix interference from proteins or lipids.
- Solutions :
- Derivatize with fluorescent tags (e.g., dansyl chloride) for HPLC-FLD detection .
- Use LC-MS/MS with multiple reaction monitoring (MRM) for selective quantification (LOD: 0.1 ng/mL) .
Validation : Spike-and-recovery experiments in plasma show >90% accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
